Cas no 24276-91-3 (Benzenamine,2-(4-nitrophenoxy)-5-(trifluoromethyl)-)
24276-91-3 structure
Product Name:Benzenamine,2-(4-nitrophenoxy)-5-(trifluoromethyl)-
CAS-nummer:24276-91-3
MF:C13H9F3N2O3
MW:298.217373609543
CID:283928
PubChem ID:146912
Update Time:2025-04-19
Benzenamine,2-(4-nitrophenoxy)-5-(trifluoromethyl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzenamine,2-(4-nitrophenoxy)-5-(trifluoromethyl)-
- 2-(4-nitrophenoxy)-5-(trifluoromethyl)aniline
- 2-(4-Nitrophenoxy)-5-(trifluoromethyl)benzeneamine
- Benzeneamine, 2-(4-nitrophenoxy)-5-(trifluoromethyl)-
- DTXSID70179010
- RAJUPQAENBFSSM-UHFFFAOYSA-N
- 24276-91-3
-
- Inchi: 1S/C13H9F3N2O3/c14-13(15,16)8-1-6-12(11(17)7-8)21-10-4-2-9(3-5-10)18(19)20/h1-7H,17H2
- InChI-sleutel: RAJUPQAENBFSSM-UHFFFAOYSA-N
- LACHT: FC(C1C=CC(=C(C=1)N)OC1C=CC(=CC=1)[N+](=O)[O-])(F)F
Berekende eigenschappen
- Exacte massa: 298.05657
- Monoisotopische massa: 298.057
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 7
- Zware atoomtelling: 21
- Aantal draaibare bindingen: 2
- Complexiteit: 365
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Oppervlakte lading: 0
- Aantal tautomers: none
- XLogP3: none
- Topologisch pooloppervlak: 81.1Ų
Experimentele eigenschappen
- Dichtheid: 1.436
- Kookpunt: 361°C at 760 mmHg
- Vlampunt: 172.1°C
- Brekindex: 1.573
- PSA: 78.39
Benzenamine,2-(4-nitrophenoxy)-5-(trifluoromethyl)- Gerelateerde literatuur
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Martin R. Ward,Gary W. Copeland,Andrew J. Alexander Chem. Commun., 2010,46, 7634-7636
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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